Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Medicinal Chemistry PROTAC Synthesis Peptide Synthesis

Ideal for PROTAC linker development & peptide synthesis due to orthogonally protected Boc-amine and methyl ester. This enables sequential deprotection for controlled conjugation to E3 ligase ligands and target proteins, minimizing side reactions. A preferred intermediate for κ opioid agonists and glutaminase inhibitors with distinct synthetic utility over simple benzylcarbamates.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 191871-32-6
Cat. No. B062997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
CAS191871-32-6
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
InChIKeyUWXLXTJZZNBYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS 191871-32-6) | Boc-Protected Amine Building Block


Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS 191871-32-6) is a protected amine building block featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety. The compound has a molecular formula of C15H21NO4, a molecular weight of 279.33 g/mol, a calculated LogP of 2.63, and a polar surface area (PSA) of 68.12 Ų [1]. The Boc group provides steric hindrance and can be selectively removed under acidic conditions (e.g., TFA) to liberate the free amine for further functionalization [2], while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. This dual functionality positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules [3].

Why Generic Substitution of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Fails


The specific placement of the Boc-protected aminomethyl group and the methyl ester on the benzyl ring confers unique synthetic utility that cannot be replicated by simple analogs such as tert-butyl 4-(aminomethyl)benzylcarbamate (CAS 123986-64-1) or tert-butyl N-benzylcarbamate (CAS 23009-74-7). The presence of the methyl ester in the para position provides an orthogonal functional handle for further derivatization (e.g., hydrolysis to carboxylic acid or amidation), whereas simple benzylcarbamates lack this additional reactive site . Furthermore, the methyl ester can serve as a masked carboxylic acid that remains stable under Boc-deprotection conditions (acidic), allowing for sequential deprotection strategies [1]. In contrast, analogs such as tert-butyl 4-(hydroxymethyl)benzylcarbamate offer only a hydroxyl group for further functionalization, limiting the diversity of downstream chemical transformations . This precise combination of protecting groups and reactive handles makes the compound a preferred intermediate for multi-step syntheses, particularly in PROTAC linker development.

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate: Comparative Quantitative Evidence


Orthogonal Protecting Group Strategy: Boc vs. Methyl Ester Stability

The tert-butyl carbamate (Boc) protecting group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), with typical cleavage times of <1 hour at room temperature, while the methyl ester remains intact [1]. In contrast, the corresponding carboxylic acid analog (2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid) presents handling challenges due to its zwitterionic nature and lower solubility in organic solvents. Quantitative deprotection studies on model compounds indicate >95% Boc removal within 30 minutes under standard conditions (TFA/CH2Cl2, 1:1) without ester hydrolysis [2]. This orthogonal stability allows for sequential functionalization strategies, enabling the synthesis of complex molecules such as PROTACs with precisely controlled linker attachments [3].

Medicinal Chemistry PROTAC Synthesis Peptide Synthesis

PROTAC Linker Utility: Structural Comparison with Hydroxymethyl Analog

While both tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and its hydroxymethyl analog (tert-butyl 4-(hydroxymethyl)benzylcarbamate) are used as PROTAC linkers, the methyl ester offers distinct advantages. The methyl ester can be hydrolyzed to a carboxylic acid, which is a common functional group for conjugation to amine-containing ligands via amide bond formation [1]. In contrast, the hydroxymethyl analog requires activation (e.g., conversion to a halide or sulfonate) before conjugation, adding an extra synthetic step . In a comparative synthetic efficiency study, the use of carboxylic acid derivatives (accessible from methyl esters) reduced the overall number of steps by an average of 1-2 steps compared to hydroxyl-based linkers [2].

PROTACs Targeted Protein Degradation Linker Chemistry

CYP2D6 Inhibitory Profile: Arylacetamide Class Comparison

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate serves as a key intermediate in the synthesis of arylacetamide κ opioid receptor agonists. In studies of this class, the parent compound ICI 199441 exhibited potent CYP2D6 inhibition (IC50 = 26 nM) . Through structural modifications incorporating the benzylcarbamate scaffold, analogs such as compound 13 showed significantly reduced CYP2D6 inhibitory activity (IC50 > 10 μM) while maintaining high κ opioid receptor affinity . The methyl ester and Boc-protected amine functionalities allow for precise incorporation of sulfonylamino groups that modulate this off-target liability, a design feature not readily accessible from simpler benzylcarbamate analogs .

Opioid Receptors Drug Metabolism CYP2D6 Inhibition

Physical Property Comparison: LogP and PSA vs. Simple Benzylcarbamates

The calculated physicochemical properties of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate differ substantially from simpler benzylcarbamate analogs, impacting its utility in drug design. The compound has a LogP of 2.63 and a PSA of 68.12 Ų [1]. In comparison, tert-butyl N-benzylcarbamate (CAS 23009-74-7) has a LogP of approximately 2.0-2.2 and a PSA of 38.33 Ų [2]. The higher LogP of the target compound indicates greater lipophilicity, which may be advantageous for membrane permeability in certain drug candidates, while the increased PSA provides additional hydrogen bonding capacity [3].

Drug Design Physicochemical Properties Medicinal Chemistry

Commercially Available Purity Levels and Vendor Comparison

Analysis of commercially available tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate from multiple suppliers indicates a typical purity range of 95-98% . AKSci offers the compound at 95% minimum purity , while Wisacheam Pharm provides it at 97% purity [1]. In contrast, the simpler analog tert-butyl 4-(aminomethyl)benzylcarbamate (CAS 108468-00-4) is often supplied at lower purities (typically 95%) and may contain residual amine impurities that interfere with subsequent reactions [2]. The higher purity available for the target compound reduces the need for additional purification steps in multi-step syntheses.

Chemical Procurement Quality Control Building Blocks

Glutaminase Inhibitor Intermediate: Class-Level Activity Comparison

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is disclosed as an intermediate in the synthesis of glutaminase inhibitors for cancer treatment . In this class of compounds, the benzylcarbamate scaffold serves as a core structural element that can be elaborated to achieve potent glutaminase inhibition. While direct activity data for this specific intermediate are not available, related glutaminase inhibitors incorporating similar benzylcarbamate moieties have demonstrated IC50 values in the low micromolar to nanomolar range in enzymatic assays [1]. The Boc-protected amine allows for late-stage functionalization to introduce diverse substituents that modulate glutaminase inhibitory activity [2].

Cancer Metabolism Glutaminase Inhibition Oncology

Optimal Research and Industrial Applications for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate


PROTAC Linker Synthesis and Targeted Protein Degradation

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate serves as an ideal building block for constructing PROTAC linkers. The Boc-protected amine can be deprotected and conjugated to an E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid and coupled to a target protein ligand via amide bond formation [1]. This orthogonal protection strategy allows for sequential conjugation, reducing the risk of side reactions and improving overall synthetic yields compared to linkers lacking this orthogonal functionality [2]. The compound is particularly valuable in developing PROTACs targeting cancer-related proteins, where precise linker geometry and composition are critical for ternary complex formation [3].

Synthesis of κ Opioid Receptor Agonists with Reduced CYP2D6 Liability

This intermediate is used in the synthesis of arylacetamide κ opioid receptor agonists with minimized cytochrome P450 2D6 (CYP2D6) inhibitory activity [1]. By incorporating the benzylcarbamate scaffold, researchers can introduce sulfonylamino substituents that dramatically reduce CYP2D6 inhibition (from IC50 = 26 nM to >10 μM) while preserving high κ receptor affinity [1]. This property is crucial for developing safer analgesics with reduced potential for drug-drug interactions. The methyl ester group can be further functionalized to modulate pharmacokinetic properties, offering advantages over simpler benzylcarbamate analogs [2].

Glutaminase Inhibitor Development for Cancer Therapeutics

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is disclosed as an intermediate for synthesizing glutaminase inhibitors, a class of compounds under investigation for treating cancers dependent on glutamine metabolism [1]. The Boc-protected amine allows for the introduction of diverse substituents at a late stage of synthesis, enabling rapid exploration of structure-activity relationships (SAR) around the benzylcarbamate core [2]. This building block facilitates the generation of focused compound libraries for screening against glutaminase enzymes, with the goal of identifying potent and selective inhibitors for oncology applications [3].

Building Block for Peptide and Peptidomimetic Synthesis

The orthogonally protected nature of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate makes it well-suited for peptide and peptidomimetic synthesis. The Boc group can be removed under acidic conditions to expose the amine for coupling with activated carboxylic acids, while the methyl ester remains intact [1]. Subsequently, the methyl ester can be hydrolyzed to the free acid for further amide bond formation [2]. This sequential deprotection strategy is particularly valuable in solid-phase peptide synthesis (SPPS), where orthogonal protection is essential for building complex peptide sequences [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.